
4-(((1-Hydroxycyclohexyl)methyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-Hydroxycyclohexyl)methyl)amino)phenol is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of a phenol group, a cyclohexyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol typically involves the reaction of 4-aminophenol with 1-hydroxycyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((1-Hydroxycyclohexyl)methyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and cyclohexyl derivatives.
Scientific Research Applications
4-(((1-Hydroxycyclohexyl)methyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[(1-hydroxycyclohexyl)methylamino]phenol |
InChI |
InChI=1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-10-13(16)8-2-1-3-9-13/h4-7,14-16H,1-3,8-10H2 |
InChI Key |
XSTVIPKYOWFZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13340498.png)
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
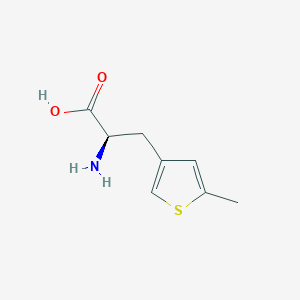
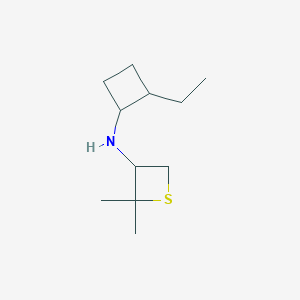

![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13340518.png)

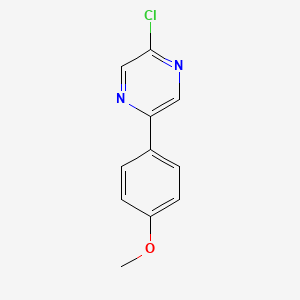
![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
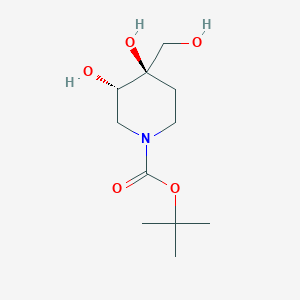
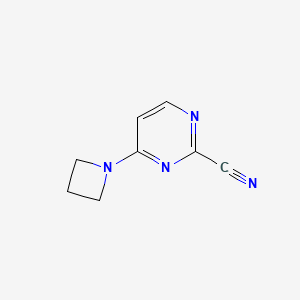
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13340576.png)
